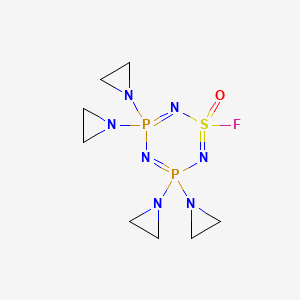
3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide is a complex organophosphorus compound It is characterized by the presence of aziridine rings, a fluorine atom, and a unique thia-triaza-diphosphacyclohexa structure
Preparation Methods
The synthesis of 3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide involves multiple steps. The synthetic route typically starts with the preparation of aziridine precursors, followed by their reaction with phosphorus and sulfur-containing reagents under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the opening of aziridine rings, forming amine derivatives.
Substitution: The fluorine atom and aziridine rings can participate in substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .
Scientific Research Applications
3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its aziridine rings and fluorine atom. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and DNA, potentially disrupting their function. The pathways involved may include inhibition of enzyme activity and interference with cellular processes .
Comparison with Similar Compounds
Compared to other similar compounds, 3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide is unique due to its specific combination of aziridine rings, fluorine atom, and thia-triaza-diphosphacyclohexa structure. Similar compounds include:
- 3,3,5,5-Tetrakis(aziridin-1-yl)-1-phenyl-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide
- 3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-3,3,5,5-tetrahydro-1H-1,2,4,6,3,5-thiatriazadiphosphorine 1-oxide .
Properties
CAS No. |
77666-80-9 |
|---|---|
Molecular Formula |
C8H16FN7OP2S |
Molecular Weight |
339.27 g/mol |
IUPAC Name |
3,3,5,5-tetrakis(aziridin-1-yl)-1-fluoro-1λ6-thia-2,4,6-triaza-3λ5,5λ5-diphosphacyclohexa-1,3,5-triene 1-oxide |
InChI |
InChI=1S/C8H16FN7OP2S/c9-20(17)11-18(13-1-2-13,14-3-4-14)10-19(12-20,15-5-6-15)16-7-8-16/h1-8H2 |
InChI Key |
GYIUYLBSLIXOEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P2(=NP(=NS(=N2)(=O)F)(N3CC3)N4CC4)N5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)
![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)
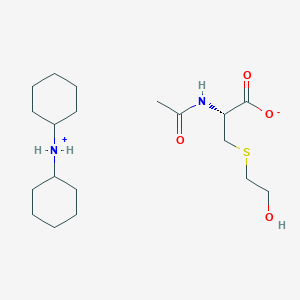
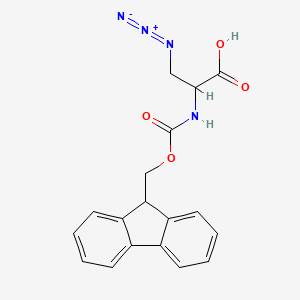
![1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)
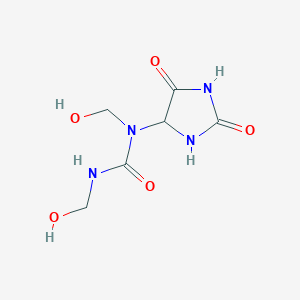

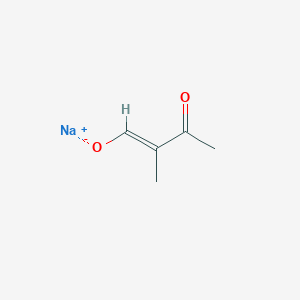
![[2-[2-Chloro-4-(trifluoromethyl)anilino]-3-methylbutyl] 2-cyano-2-(4-phenoxyphenyl)acetate](/img/structure/B13405185.png)

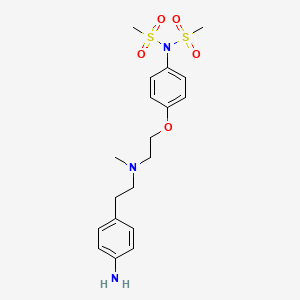
![3-(2-amino-2-oxoethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B13405207.png)
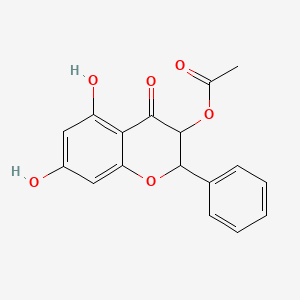
![1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13405211.png)
